
Glemanserin
概要
説明
Glemanserin, also known by its developmental code name MDL-11,939, is a synthetic compound that acts as a potent and selective antagonist of the serotonin 5-HT2A receptor . It was the first truly selective 5-HT2A ligand to be discovered and has played a significant role in the development of other selective 5-HT2A receptor antagonists . Despite its potential, this compound was ultimately found to be ineffective in clinical trials for the treatment of generalized anxiety disorder and was not marketed .
準備方法
The synthesis of glemanserin involves several steps, starting with the preparation of the core structure, which includes a piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to introduce the hydroxyl group at the desired position.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Glemanserin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can be used to introduce different functional groups onto the this compound molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry
Glemanserin serves as a reference compound in studies involving serotonin receptors and their ligands. Its unique properties have paved the way for developing more selective 5-HT2A receptor antagonists, enhancing our understanding of receptor-ligand interactions.
Biology
In biological research, this compound is utilized to investigate the role of serotonin receptors in various physiological processes. Its selectivity for the 5-HT2A receptor makes it an invaluable tool for studying serotonergic signaling pathways.
Medicine
Although this compound was investigated for treating generalized anxiety disorder, it did not achieve sufficient efficacy to warrant clinical use. Nonetheless, it has provided insights into the mechanisms underlying anxiety and other psychiatric disorders. Recent studies have explored its potential in managing substance use disorders due to its effects on drug-induced behaviors.
Industry
The compound's selective antagonism of the 5-HT2A receptor positions it as a valuable asset in developing new therapeutic agents targeting this receptor. Its historical significance as the first truly selective 5-HT2A ligand underscores its importance in pharmaceutical research.
Case Study: Morphine-Induced Behavioral Changes
In a controlled study involving male mice, researchers assessed this compound's effects on morphine-induced behavioral sensitization and withdrawal symptoms:
- Experimental Design : Mice were divided into groups receiving either morphine alone or morphine plus this compound.
- Results : The group receiving both substances exhibited significantly lower locomotor activity compared to the morphine-only group (p < 0.001). Additionally, this compound effectively reduced behavioral sensitization typically observed with repeated morphine exposure.
Key Findings from In Vivo Studies
- Locomotor Activity : Treatment with this compound prevented morphine-induced increases in distance traveled by mice during behavioral tests.
- Behavioral Sensitization : The compound reduced behavioral sensitization associated with repeated morphine exposure.
- Withdrawal Symptoms : Administration mitigated withdrawal symptoms in morphine-dependent mice.
Clinical Implications
While this compound was explored for treating generalized anxiety disorder, it ultimately did not demonstrate sufficient efficacy for market approval. However, ongoing research continues to evaluate its potential in managing other psychiatric conditions linked to serotonin dysregulation.
Future Research Directions
The findings from studies involving this compound highlight its potential as a therapeutic agent in managing substance use disorders and other conditions related to serotonin signaling. Future research could explore:
- Efficacy in combination therapies.
- Impact on other neurotransmitter systems.
- Long-term effects on mood regulation and cognitive functions.
作用機序
Glemanserin exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in various neurological processes, including mood regulation, cognition, and perception. By blocking the 5-HT2A receptor, this compound can modulate the activity of serotonin in the brain, which has implications for the treatment of psychiatric disorders .
類似化合物との比較
Glemanserin is similar to other 5-HT2A receptor antagonists, such as volinanserin, pruvanserin, and roluperidone. this compound was the first truly selective 5-HT2A ligand to be discovered, making it unique in its historical significance . Volinanserin, for example, is a fluorinated analogue of this compound and is more potent and selective . Other similar compounds include lenperone and lidanserin, which also target the 5-HT2A receptor but have different chemical structures and pharmacological profiles .
生物活性
Glemanserin, also known as MDL 11,939, is a potent and selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. Its biological activity primarily revolves around its effects on serotonin signaling pathways, which are crucial in regulating mood, cognition, and various behavioral responses.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 295.426 g/mol |
CAS Number | 107703-78-6 |
Density | 1.084 g/cm³ |
Boiling Point | 434.2 °C |
Flash Point | 205.6 °C |
This compound's selectivity for the 5-HT2A receptor is notable, with Ki values of 2.89 nM for rat receptors, 0.54 nM for rabbit receptors, and 2.5 nM for human receptors, indicating a strong affinity for this receptor subtype .
This compound acts primarily as an antagonist at the 5-HT2A receptor, a G protein-coupled receptor involved in various signaling pathways within the central nervous system (CNS). The blockade of this receptor has been associated with antipsychotic and antidepressant effects, as well as modulation of drug-induced behaviors . Specifically, its action can influence dopamine release in response to stress and drug exposure, making it relevant in addiction studies .
In Vivo Studies
Research has demonstrated that this compound significantly suppresses morphine-induced behavioral sensitization and withdrawal symptoms in male mice. It was found to inhibit the increase in locomotor activity typically associated with morphine administration, suggesting its potential utility in managing opioid withdrawal symptoms .
Key Findings from In Vivo Studies
- Locomotor Activity : this compound treatment prevented morphine-induced increases in distance traveled by mice during behavioral tests.
- Behavioral Sensitization : The compound effectively reduced the behavioral sensitization typically observed with repeated morphine exposure.
- Withdrawal Symptoms : Administration of this compound mitigated withdrawal symptoms in morphine-dependent mice .
Comparative Efficacy
In comparison to other compounds targeting the 5-HT2A receptor, this compound is distinguished by its selectivity and potency. It served as a precursor to more advanced antagonists such as volinanserin (MDL-100,907), which exhibits even greater selectivity and efficacy .
Clinical Applications
While this compound was investigated for treating generalized anxiety disorder, it ultimately did not demonstrate sufficient efficacy to warrant clinical use . However, its role as a research tool continues to provide insights into serotonin receptor dynamics and their implications in neuropsychiatric conditions.
Case Study: Morphine-Induced Behavioral Changes
In a controlled study involving male mice, researchers administered this compound alongside morphine to assess its effects on locomotor activity and withdrawal symptoms:
- Experimental Design : Mice were divided into groups receiving either morphine alone or morphine plus this compound.
- Results : The group receiving both substances showed significantly lower locomotor activity compared to the morphine-only group (p < 0.001), indicating that this compound effectively counteracted the stimulant effects of morphine .
Implications for Future Research
The findings from studies involving this compound highlight its potential as a therapeutic agent in managing substance use disorders and other conditions linked to serotonin dysregulation. Future research could explore its efficacy in combination therapies or its impact on other neurotransmitter systems.
特性
IUPAC Name |
phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGJCOYCMDPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042624 | |
Record name | MDL 11,939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107703-78-6, 132553-86-7 | |
Record name | Glemanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glemanserin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glemanserin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDL 11,939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 107703-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLEMANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。